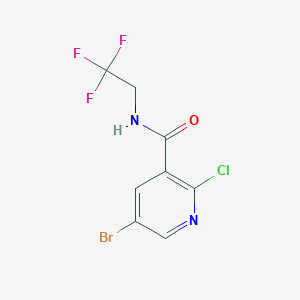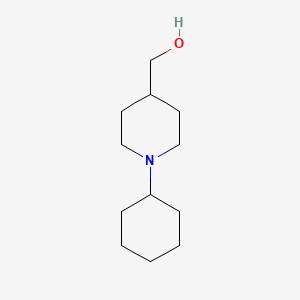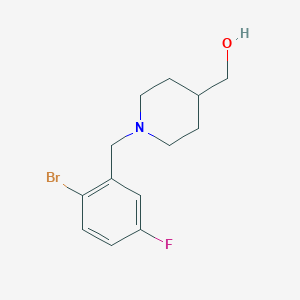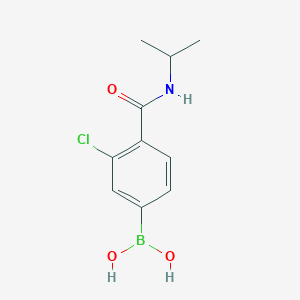
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid
Vue d'ensemble
Description
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid (CIPPCPBA) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. CIPPCPBA is a type of boronic acid, which is a class of organic compounds containing a boron atom with an attached hydroxyl group. CIPPCPBA has been found to be a useful reagent for synthesizing other compounds, as well as a valuable tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Enrichment of cis-diol Containing Molecules
- Application Summary : Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules .
- Methods of Application : The polymers were synthesized in DMSO by a one-pot polymerization approach . The physical features of the polymers were characterized in detail .
- Results : The polymers showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
Suzuki–Miyaura Coupling
- Application Summary : Phenylboronic acid is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results : The reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results : The reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This application involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of pinacol boronic esters .
- Results : The results or outcomes of this application are not specified in the source .
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results : The reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This application involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of pinacol boronic esters .
- Results : The results or outcomes of this application are not specified in the source .
Propriétés
IUPAC Name |
[3-chloro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c1-6(2)13-10(14)8-4-3-7(11(15)16)5-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWTKHEGQSOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657348 | |
| Record name | {3-Chloro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid | |
CAS RN |
850589-41-2 | |
| Record name | {3-Chloro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(N-isopropylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)
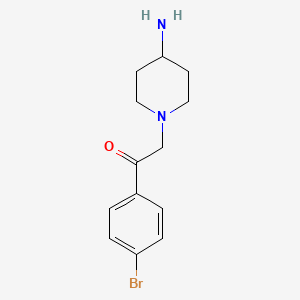
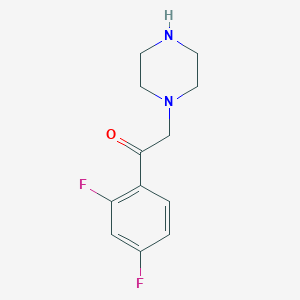
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
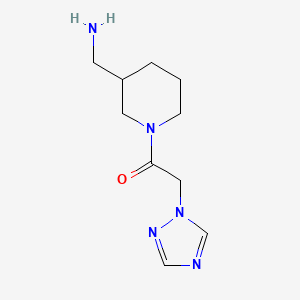
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)
